molecular formula C12H12N4 B3157895 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 853792-80-0

1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No.: B3157895
CAS No.: 853792-80-0
M. Wt: 212.25 g/mol
InChI Key: DCSYFLJHEAMUII-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine is a synthetic organic compound with the molecular formula C12H12N4. It belongs to the class of imidazoquinolines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 4-chloro-1-ethyl-1H-imidazo[4,5-c]quinoline with ammonia or an amine under suitable reaction conditions . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-7-14-10-11(16)8-5-3-4-6-9(8)15-12(10)13/h3-7H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSYFLJHEAMUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 2
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine
Reactant of Route 6
1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine

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